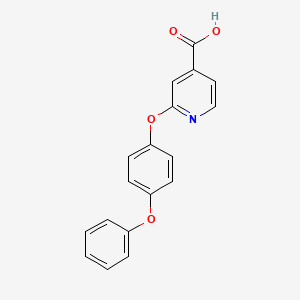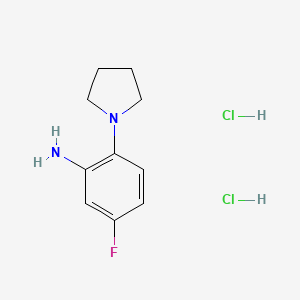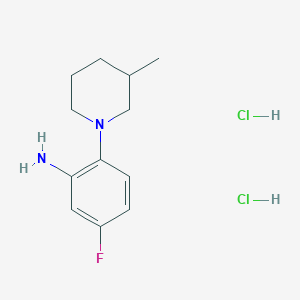
2-(4-Phenoxyphenoxy)isonicotinsäure
Übersicht
Beschreibung
2-(4-Phenoxyphenoxy)isonicotinic acid is a chemical compound with the formula C₁₈H₁₃NO₄ . It is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular weight of 2-(4-Phenoxyphenoxy)isonicotinic acid is 307.31 . The InChI code for this compound is 1S/C18H13NO4/c20-18(21)13-10-11-19-17(12-13)23-16-8-6-15(7-9-16)22-14-4-2-1-3-5-14/h1-12H, (H,20,21) .Wissenschaftliche Forschungsanwendungen
- Bedeutung: Organokatalysatoren spielen eine entscheidende Rolle bei der Förderung chemischer Reaktionen, ohne dass Übergangsmetalle erforderlich sind. Die Fähigkeit der Verbindung, komplexe Reaktionen zu ermöglichen, macht sie in der Synthesechemie wertvoll .
- Bedeutung: Das Verständnis von Zelltodmechanismen ist entscheidend für die Entwicklung von Krebstherapien. Die Untersuchung der Auswirkungen von 2-(4-Phenoxyphenoxy)isonicotinsäure auf Krebszellen könnte Einblicke in potenzielle Behandlungen liefern .
Organokatalyse
Krebsforschung
Kontrollierte Umgebungen und Reinraumlösungen
Wirkmechanismus
Target of Action
It’s worth noting that isonicotinic acid, a related compound, is known to target mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
Related compounds such as isoniazid, a derivative of isonicotinic acid, are known to inhibit the synthesis of mycolic acid, an essential component of the bacterial cell wall .
Biochemical Pathways
Isoniazid, a related compound, is known to interfere with the fatty acid synthase ii system, which is involved in the biosynthesis of mycolic acids .
Pharmacokinetics
Isoniazid, a related compound, is well-absorbed orally, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in the urine .
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Phenoxyphenoxy)isonicotinic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it is a relatively stable compound and can be stored for long periods of time without degradation. However, 2-(4-Phenoxyphenoxy)isonicotinic acid is a weak acid, and its binding to proteins or receptors may be affected by the pH of the solution in which it is used.
Zukünftige Richtungen
The potential future applications for 2-(4-Phenoxyphenoxy)isonicotinic acid are numerous. For example, it could be used to study the structure and function of proteins involved in various biochemical and physiological processes. In addition, it could be used to study the effects of drugs on these processes. Finally, it could be used as a tool to develop new drugs or to improve existing drugs.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(4-Phenoxyphenoxy)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity, stability, and function. For instance, it has been observed to interact with certain proteomics research enzymes, affecting their catalytic activities . The nature of these interactions is often characterized by binding affinities and the resulting conformational changes in the biomolecules.
Cellular Effects
2-(4-Phenoxyphenoxy)isonicotinic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 2-(4-Phenoxyphenoxy)isonicotinic acid involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their catalytic activities . This binding interaction can result in conformational changes in the enzyme structure, affecting its function. Furthermore, 2-(4-Phenoxyphenoxy)isonicotinic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Phenoxyphenoxy)isonicotinic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Phenoxyphenoxy)isonicotinic acid remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-(4-Phenoxyphenoxy)isonicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
2-(4-Phenoxyphenoxy)isonicotinic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of enzymes involved in key metabolic processes, leading to changes in the production and utilization of metabolites. These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of 2-(4-Phenoxyphenoxy)isonicotinic acid within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions can influence the compound’s localization and its ability to exert its effects on target biomolecules.
Subcellular Localization
The subcellular localization of 2-(4-Phenoxyphenoxy)isonicotinic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of 2-(4-Phenoxyphenoxy)isonicotinic acid can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(4-phenoxyphenoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-18(21)13-10-11-19-17(12-13)23-16-8-6-15(7-9-16)22-14-4-2-1-3-5-14/h1-12H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQIQSZZTAQCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=NC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B1389719.png)




![C-[5-(4-tert-Butyl-phenyl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride](/img/structure/B1389725.png)







![2-[(2-Bromoacetyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B1389739.png)